molecular formula C20H17F3N2O2S B1654619 (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone CAS No. 254096-38-3

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone

Cat. No.: B1654619
CAS No.: 254096-38-3
M. Wt: 406.4 g/mol
InChI Key: PIFYUFBTEDWLPC-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. It’s an important heterocyclic nucleus having a wide spectrum of biological activities . Thienopyridines are a class of heterocyclic compounds containing a thiophene ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of appropriate precursors, such as α-haloketones or α-haloaldehydes . The synthesis of thienopyridines typically involves the cyclization of a suitable precursor, such as a halogenated pyridine .


Molecular Structure Analysis

The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . Thienopyridines have a fused ring structure with a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

The chemical reactions of oxazoles and thienopyridines can vary widely depending on the specific substituents present on the rings . For example, oxazoles can undergo reactions such as N-alkylation, O-alkylation, and ring-opening reactions .


Physical and Chemical Properties Analysis

Oxazoles are stable compounds that are often liquids at room temperature . The physical and chemical properties of thienopyridines can vary widely depending on their specific structures .

Mechanism of Action

The mechanism of action of oxazole and thienopyridine derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with oxazoles and thienopyridines can vary widely depending on their specific structures. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the research of oxazoles and thienopyridines could involve the synthesis of new derivatives with improved biological activities, the exploration of new synthetic methods, and the investigation of their mechanisms of action .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-11-17(12(2)27-24-11)19(26)25-9-7-16-15(8-10-28-16)18(25)13-3-5-14(6-4-13)20(21,22)23/h3-6,8,10,18H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYUFBTEDWLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)C(F)(F)F)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372310
Record name (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254096-38-3
Record name (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Reactant of Route 4
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Reactant of Route 5
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone
Reactant of Route 6
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone

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